![molecular formula C14H16N2O2S B5514318 vinyl [(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5514318.png)
vinyl [(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinyl acetate and its derivatives are significant in the field of organic chemistry due to their applications in polymer synthesis and as intermediates in the synthesis of various organic compounds. These compounds are particularly interesting for their reactivity and the potential to introduce functionality into polymers or other molecular frameworks.
Synthesis Analysis
The synthesis of complex vinyl derivatives often involves multi-step reactions that introduce various functional groups to the vinyl backbone. For example, one approach to synthesizing a central pyridine skeleton, related to vinyl acetate derivatives, employs a stepwise method involving the conversion of groups through reactions like the Hantzsch and Shioiri methods, followed by coupling reactions and group transformations (Okumura et al., 1998).
Molecular Structure Analysis
The molecular structure of vinyl acetate derivatives can be analyzed through various spectroscopic methods like NMR, IR, and X-ray crystallography. These analyses reveal the planarity, stereochemistry, and substituent effects on the core structure, which are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions and Properties
Vinyl acetate and its derivatives undergo a range of chemical reactions, including polymerization, copolymerization with other monomers, and reactions with nucleophiles. For instance, copolymerization of vinyl acetate with ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates has been studied to understand the thermal behavior and decomposition of the resulting copolymers, which are influenced by the substituents on the ring (Wojdyla et al., 2022).
Applications De Recherche Scientifique
Convenient Synthesis of Macrocyclic Antibiotics
Researchers have demonstrated a stepwise method to convert 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile into a derivative useful for the total synthesis of GE 2270 A, a macrocyclic antibiotic. This method, which involves converting the 3-cyano and 6-dimethoxymethyl groups into 2-thiazolyl groups and the 2-pyridone function into a 4-thiazolyl group, highlights the potential of pyridinyl-based compounds in antibiotic synthesis (Okumura et al., 1998).
Polymerization Techniques
The photocatalyst-free and blue light-induced RAFT polymerization of vinyl acetate at ambient temperature is another application area. This process uses 2-(Ethoxycarbonothioyl)sulfanyl propanoate as an initiator and chain transfer agent, enabling the synthesis of poly(vinyl acetate) with well-regulated molecular weight and narrow molecular weight distribution. Such advancements in polymerization techniques could have implications for manufacturing processes in various industries (Ding et al., 2015).
Functional Polymers through Thiol-Ene Coupling
The development of functional polymers through thiol-ene coupling represents another application, where carbazole, dinitrobenzoate, phenol, pyridine, and 4-cyano-4‘-alkoxybiphenyl side groups were grafted onto polybutadiene. This process showcases the versatility of vinyl-based compounds in creating polymers with tailored properties for specific applications (David & Kornfield, 2008).
Catalysis and Copolymerizations
The reactions of vinyl acetate and vinyl trifluoroacetate with cationic diimine Pd(II) and Ni(II) alkyl complexes shed light on the complexities of copolymerizations of these monomers with ethylene. Understanding these reactions can help in designing more efficient catalysts and polymerization processes, contributing to the development of new materials (Williams et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethenyl 2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-5-11-9(3)12(7-15)14(16-10(11)4)19-8-13(17)18-6-2/h6H,2,5,8H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNFNVIRTBMTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(N=C1C)SCC(=O)OC=C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethenyl [(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5514237.png)
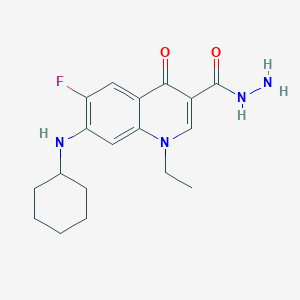
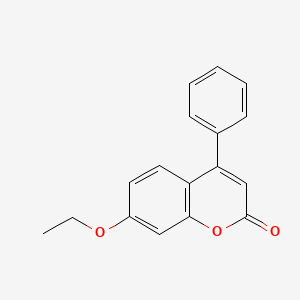

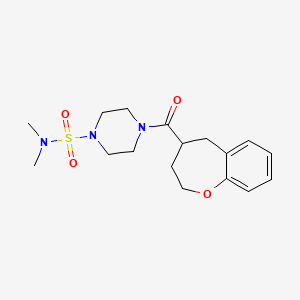
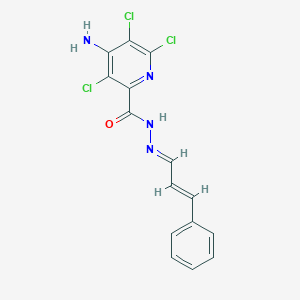

![1-benzyl-4-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B5514288.png)
![N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide](/img/structure/B5514296.png)
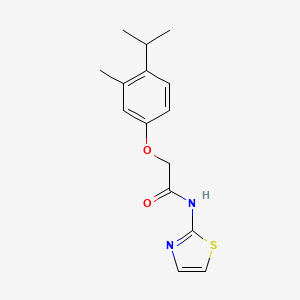
![N-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514305.png)
![1-(4-methylphenyl)-4-[(2,3,6-trifluorophenyl)acetyl]-2-piperazinone](/img/structure/B5514311.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-3-piperidinecarboxamide](/img/structure/B5514323.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[5-(methoxymethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514327.png)